molecular formula C15H18O4 B14793101 cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B14793101
M. Wt: 262.30 g/mol
InChI Key: QMWFYCXQBGDKBK-UHFFFAOYSA-N
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Description

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: is a chemical compound with a complex structure that includes a cyclopentane ring, a methoxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of the methoxyphenyl and carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid
  • Phloretic acid
  • p-Hydroxy-cinnamic acid
  • trans-4-Hydroxycinnamic acid
  • 4-Acetoxycinnamic acid

Uniqueness: cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopentane ring and a methoxyphenyl group

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-6-4-11(5-7-13)14(16)9-10-2-3-12(8-10)15(17)18/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFYCXQBGDKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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